2,3-Dimethylphenyl 2-fluorobenzoate
Description
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C15H13FO2/c1-10-6-5-9-14(11(10)2)18-15(17)12-7-3-4-8-13(12)16/h3-9H,1-2H3 |
InChI Key |
IAXVIYGMQYIILF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules:
2,3-Dimethylphenyl 2-fluorobenzoate serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it further to create derivatives with specific properties.
2. Medicinal Chemistry:
The compound is being explored for its potential therapeutic applications due to the influence of the fluorine atom on biological interactions. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the utility of this compound in synthesizing fluorinated peptoid-based histone deacetylase inhibitors. The incorporation of fluorinated linkers significantly improved the selectivity and potency of the inhibitors against specific targets, showcasing how this compound can be pivotal in drug design .
Case Study 2: Development of Selective Inhibitors
Research on selective inhibitors for G protein-coupled receptors (GPCRs) indicated that compounds derived from this compound exhibited enhanced selectivity profiles compared to their non-fluorinated counterparts. This finding underscores the importance of fluorination in optimizing therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Functional Group Impact: The ester group in this compound distinguishes it from amide-based analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide. Esters generally exhibit higher hydrolytic stability compared to amides, which could enhance environmental persistence in agrochemical applications .
Steric and Electronic Effects :
- The 2,3-dimethylphenyl group introduces steric hindrance, likely reducing crystallinity and solubility in polar solvents compared to simpler aryl esters like methyl benzoates .
- In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl ester) leverage sulfonyl and triazine groups for targeted enzyme inhibition, a mechanism distinct from fluorobenzoates .
Fluorinated benzoates are also used in materials science for their thermal stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,3-Dimethylphenyl 2-fluorobenzoate, and how can purity be validated?
- Methodology :
- Synthesis : Use esterification between 2-fluorobenzoic acid and 2,3-dimethylphenol, catalyzed by DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), followed by purification via column chromatography. Isotopic analogs (e.g., deuterated derivatives) can aid mechanistic studies .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?
- Methodology :
- NMR : H NMR for aromatic proton environments, F NMR for fluorine substituent analysis, and C NMR for carbonyl and aromatic carbon assignments .
- X-ray Diffraction (XRD) : For crystalline samples, use SHELX software for structure refinement, leveraging single-crystal data to resolve bond lengths and angles .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate against experimental NMR chemical shifts and XRD-derived geometries .
Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?
- Methodology :
- Conduct kinetic isotope effect (KIE) studies using deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid) to probe reaction mechanisms .
- Compare computational (DFT) activation barriers with experimental kinetic data to identify steric or electronic discrepancies .
Q. What is the role of the fluorine substituent in modulating biological or material interactions?
- Methodology :
- Perform molecular docking studies to assess fluorine’s impact on binding affinity with target receptors (e.g., benzodiazepine derivatives as a reference ).
- Compare with halogenated analogs (e.g., 2,3-Dibromo-4-fluorobenzoic acid) to evaluate substituent effects on lipophilicity and bioactivity .
Q. How can crystallization conditions be optimized for XRD analysis of this compound?
- Methodology :
- Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion methods. Refine crystal packing with SHELXL, focusing on resolving torsional angles of the 2-fluorobenzoate group .
Q. What strategies ensure stability of this compound under varying pH and temperature conditions?
- Methodology :
- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use Arrhenius modeling to predict degradation pathways .
Q. How does this compound interact with polymer matrices in material science applications?
- Methodology :
- Use differential scanning calorimetry (DSC) to study glass transition temperatures () and thermogravimetric analysis (TGA) to assess thermal stability in composites. Compare with fluorinated esters (e.g., Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate) to evaluate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
